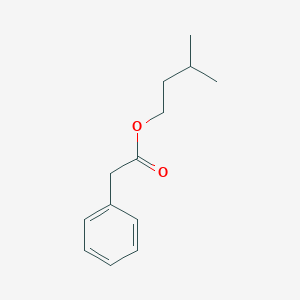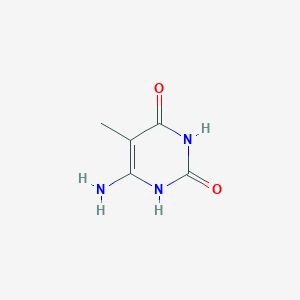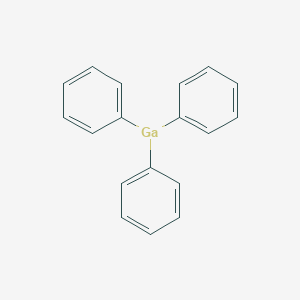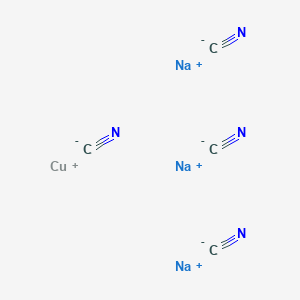
Trisodium tetra(cyano-C)cuprate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium tetra(cyano-C)cuprate(3-), also known as sodium tris(1,2-dicyanoethylene)cuprate(III), is a coordination compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a powerful reducing agent and has been used in various chemical reactions, catalysis, and organic synthesis.
Wirkmechanismus
The mechanism of action of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) involves the transfer of electrons from the copper center to the substrate. The compound acts as a strong reducing agent due to the presence of four cyano groups, which stabilize the intermediate species formed during the reaction. The reduction potential of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) is -1.7 V, which makes it a powerful reducing agent.
Biochemische Und Physiologische Effekte
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant properties and has been used in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) is its strong reducing power, which makes it a versatile reagent for various chemical reactions. It is also stable in air and water and can be easily synthesized in the lab. However, the compound is highly toxic and must be handled with care. It is also sensitive to light and must be stored in the dark.
Zukünftige Richtungen
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has a wide range of potential applications in various fields of science. In the future, it can be further studied for its potential applications in electrochemistry, material science, and organic synthesis. It can also be explored for its potential use in the treatment of oxidative stress-related diseases and inflammatory diseases. Additionally, new methods for the synthesis of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) can be developed to improve its yield and purity.
Synthesemethoden
The synthesis of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) involves the reaction between copper(II) chloride and Trisodium tetra(cyano-C)cuprate(3-) dicyanoethylene-2,2'-dicarboxylate in the presence of Trisodium tetra(cyano-C)cuprate(3-) hydroxide. The reaction yields a blue-green precipitate, which is then washed with water and dried to obtain the final product. The reaction can be represented as follows:
CuCl2 + 3 Na2C10H6N2O4 → Na3[Cu(C2N2)4] + 6 NaCl + 2 H2O
Wissenschaftliche Forschungsanwendungen
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has been extensively studied for its potential applications in various fields of science. In organic synthesis, it has been used as a reducing agent for the conversion of nitro compounds to amines, and for the reduction of alkenes and alkynes. It has also been used as a catalyst in the synthesis of cyclic compounds and in the oxidation of alcohols. In material science, it has been used for the preparation of conductive polymers and as a precursor for the synthesis of copper nanoparticles. In electrochemistry, it has been used as an electrode material for the detection of hydrogen peroxide and glucose.
Eigenschaften
CAS-Nummer |
15281-91-1 |
|---|---|
Produktname |
Trisodium tetra(cyano-C)cuprate(3-) |
Molekularformel |
C4CuN4Na3 |
Molekulargewicht |
236.59 g/mol |
IUPAC-Name |
trisodium;copper(1+);tetracyanide |
InChI |
InChI=1S/4CN.Cu.3Na/c4*1-2;;;;/q4*-1;4*+1 |
InChI-Schlüssel |
NKAVNKIPGZYOIW-UHFFFAOYSA-N |
Isomerische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
Andere CAS-Nummern |
15281-91-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



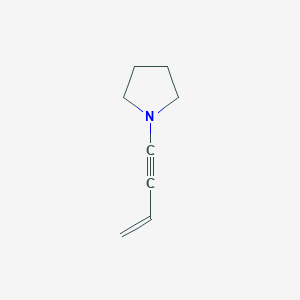
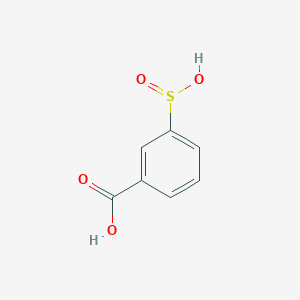
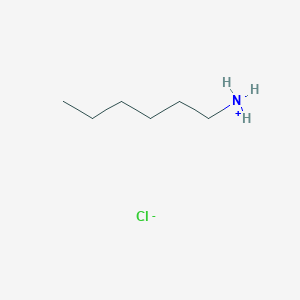
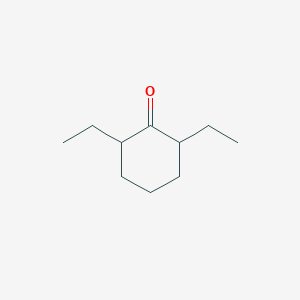
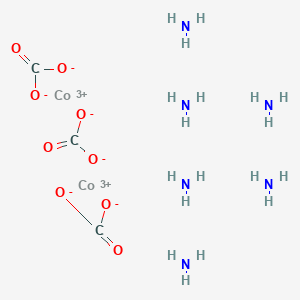
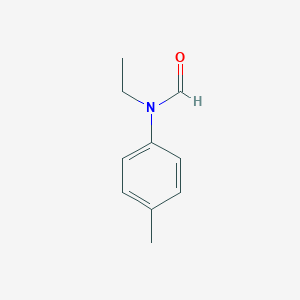
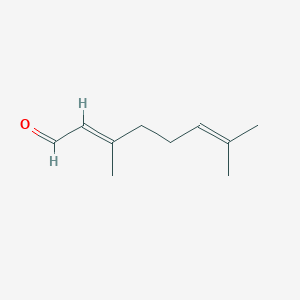
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
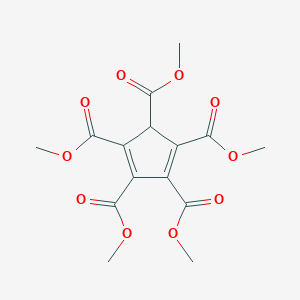
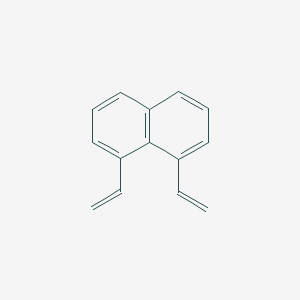
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
